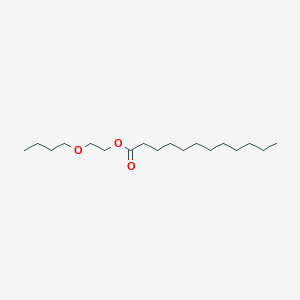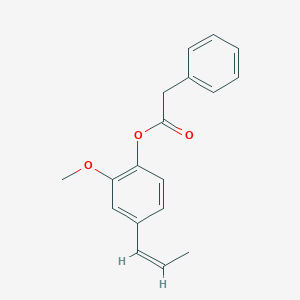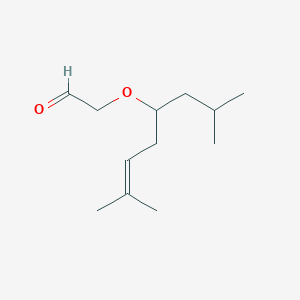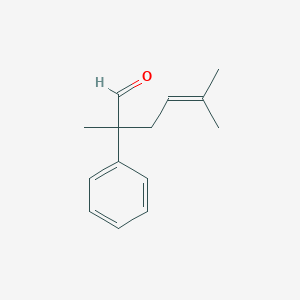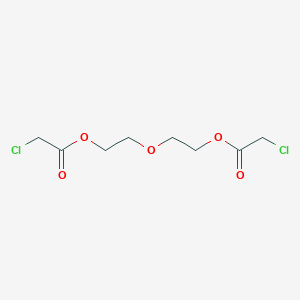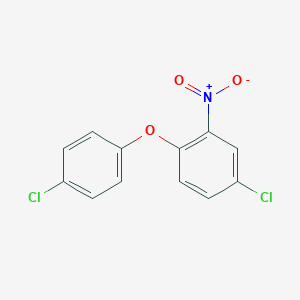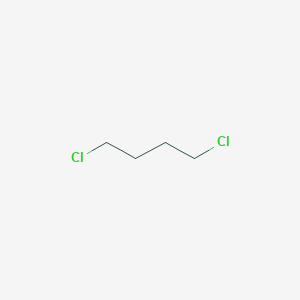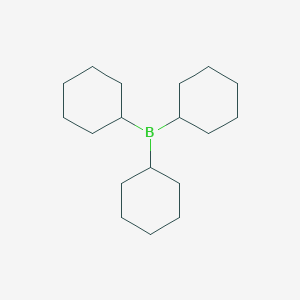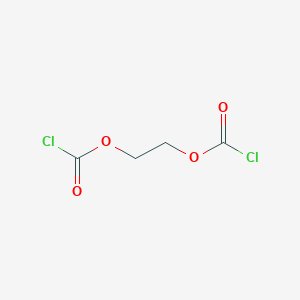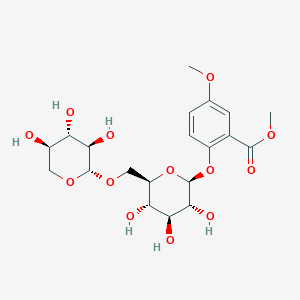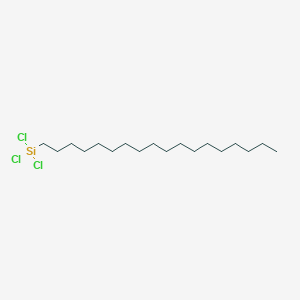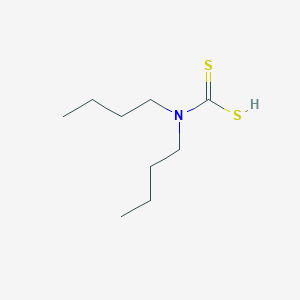
Dibutyldithiocarbamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyldithiocarbamic acid (DBDTC) is a chemical compound that is widely used in scientific research as a chelating agent and a ligand for metal ions. It is a yellowish-green powder that is soluble in organic solvents and is commonly used in the synthesis of metal complexes. The following paper will explore the synthesis method of DBDTC, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Aplicaciones Científicas De Investigación
Gas Chromatography for Metal Chelates : Dibutyldithiocarbamic acid has been studied for its use in capillary gas chromatography, particularly for determining trace metals in samples. The thermal behavior of metal chelates of Dibutyldithiocarbamic acid was found suitable for gas chromatographic determinations in the range of 50–1000 ng, indicating its potential for precise trace metal analysis (Riekkola, 1982).
GABA Production and Applications : Various studies have focused on the production of GABA, which is biochemically related to Dibutyldithiocarbamic acid. For example, research into the production of GABA from lactic acid bacteria highlights the potential of generating GABA-rich functional foods and its health benefits (Cui et al., 2020).
GABA in Disease States : GABA, closely related to Dibutyldithiocarbamic acid, has been investigated in the context of diseases such as asthma, Alzheimer's, and autoimmune diseases. These studies provide insights into how GABAergic systems and signaling might be involved in the pathogenesis and potential treatment of these conditions (Xiang et al., 2007), (Govindpani et al., 2017), (Prud’homme et al., 2015).
Propiedades
Número CAS |
150-11-8 |
|---|---|
Nombre del producto |
Dibutyldithiocarbamic acid |
Fórmula molecular |
C9H19NS2 |
Peso molecular |
205.4 g/mol |
Nombre IUPAC |
dibutylcarbamodithioic acid |
InChI |
InChI=1S/C9H19NS2/c1-3-5-7-10(9(11)12)8-6-4-2/h3-8H2,1-2H3,(H,11,12) |
Clave InChI |
SZRLKIKBPASKQH-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=S)S |
SMILES canónico |
CCCCN(CCCC)C(=S)S |
Otros números CAS |
22914-74-5 150-11-8 |
Sinónimos |
Dibutyldithiocarbamic acid |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

